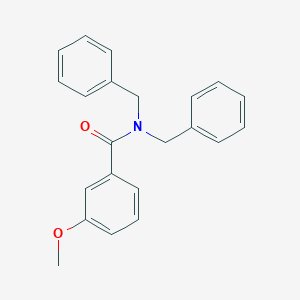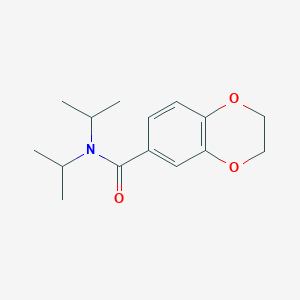
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a synthetic compound that belongs to the class of benzodioxine derivatives.
Mecanismo De Acción
The exact mechanism of action of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the activity of the sigma-1 receptor, which has potential therapeutic implications for various diseases.
Biochemical and Physiological Effects:
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the activity of the sigma-1 receptor, which has been implicated in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have potential anti-inflammatory and anti-oxidant effects, which may have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that can be easily synthesized with a high purity level. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of the sigma-1 receptor. However, there are also limitations to using N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not been extensively studied in vivo, and its potential side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate the therapeutic potential of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide for various diseases, including neurodegenerative disorders, cancer, and pain. Another potential direction is to investigate the mechanism of action of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its interactions with other proteins and receptors. Further research is needed to fully understand the potential applications and limitations of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
In conclusion, N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which has potential therapeutic implications for various diseases. Further research is needed to fully understand the potential applications and limitations of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Métodos De Síntesis
The synthesis of N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine with propan-2-amine in the presence of a catalyst. The reaction yields N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate the activity of the sigma-1 receptor, which has potential therapeutic implications for various diseases, including neurodegenerative disorders, cancer, and pain.
Propiedades
Nombre del producto |
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(17)12-5-6-13-14(9-12)19-8-7-18-13/h5-6,9-11H,7-8H2,1-4H3 |
Clave InChI |
JPWFXZICADOSTJ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)OCCO2 |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=CC2=C(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(4-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B262289.png)
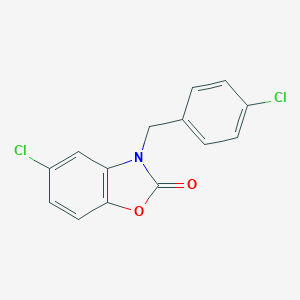
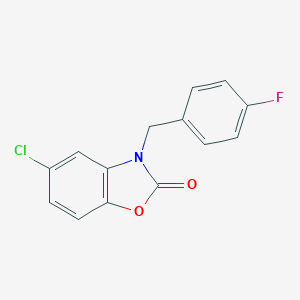
![Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate](/img/structure/B262297.png)
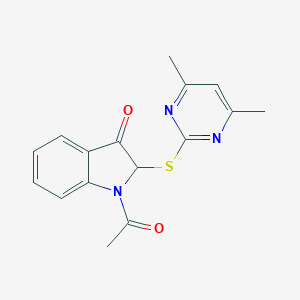
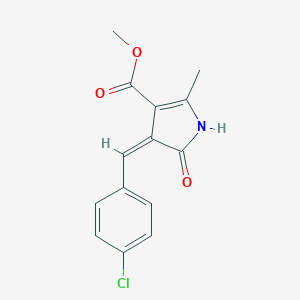
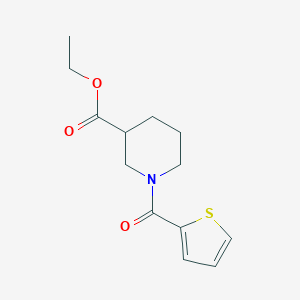
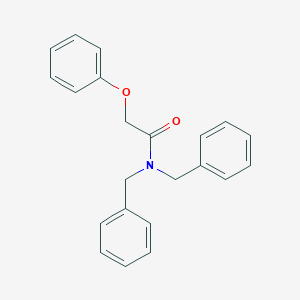
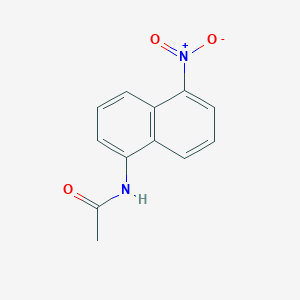
![2,3-Bis[(4-methylphenyl)sulfonyl]propene](/img/structure/B262312.png)
![4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)
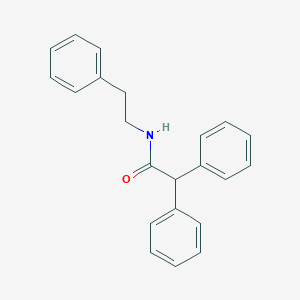
![N'-[4-[2-methyl-4-(2-methylpropyl)-5-oxo-2-oxolanyl]-2-thiazolyl]benzohydrazide](/img/structure/B262320.png)
